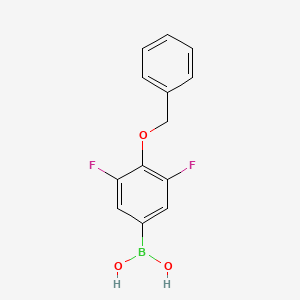

4-Benzyloxy-3,5-difluorophenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Benzyloxy-3,5-difluorophenylboronic acid: is an organoboron compound with the molecular formula C13H11BF2O3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with benzyloxy and difluoro groups at the 4th, 3rd, and 5th positions, respectively. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to form stable carbon-boron bonds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyloxy-3,5-difluorophenylboronic acid typically involves the following steps:

Starting Material: The synthesis begins with 4-benzyloxy-3,5-difluorobenzene.

Borylation: The key step involves the borylation of the aromatic ring using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (e.g., 80-100°C).

Hydrolysis: The resulting boronate ester is then hydrolyzed to yield the desired boronic acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Benzyloxy-3,5-difluorophenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a biaryl or substituted alkene.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Reduction: The aromatic ring can undergo reduction reactions, although these are less common.

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol), temperature (e.g., 80-100°C).

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).

Major Products:

Suzuki-Miyaura Cross-Coupling: Biaryl compounds or substituted alkenes.

Oxidation: Phenols.

Reduction: Reduced aromatic compounds.

Applications De Recherche Scientifique

4-Benzyloxy-3,5-difluorophenylboronic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Biology: The compound can be used to synthesize biologically active molecules, including potential drug candidates.

Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mécanisme D'action

The mechanism of action of 4-Benzyloxy-3,5-difluorophenylboronic acid primarily involves its role as a reagent in cross-coupling reactions. The boronic acid group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The benzyloxy and difluoro substituents can influence the reactivity and selectivity of the compound in these reactions.

Comparaison Avec Des Composés Similaires

- 3,5-Difluorophenylboronic acid

- 4-Benzyloxyphenylboronic acid

- 3-Fluorophenylboronic acid

Comparison: 4-Benzyloxy-3,5-difluorophenylboronic acid is unique due to the presence of both benzyloxy and difluoro substituents, which can enhance its reactivity and selectivity in cross-coupling reactions compared to other boronic acids. The difluoro groups can increase the electron-withdrawing nature of the aromatic ring, while the benzyloxy group can provide steric hindrance and additional functionalization opportunities.

Activité Biologique

4-Benzyloxy-3,5-difluorophenylboronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound has the following chemical characteristics:

- Chemical Formula : C13H11BF2O3

- Molecular Weight : 264.086 g/mol

- CAS Number : 156635-XX-X

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Boronic acids, in general, are known for their ability to form reversible covalent bonds with diols and have been utilized in the design of inhibitors for specific enzymes. The mechanism by which this compound exerts its effects includes:

- Enzyme Inhibition : It acts as an inhibitor for certain proteases and kinases, which are crucial in cellular signaling pathways related to cancer proliferation.

- Targeting Cancer Cells : The compound has shown selective cytotoxicity against cancer cell lines while exhibiting minimal toxicity to normal cells.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study reported that derivatives of phenylboronic acids demonstrated potent inhibitory effects on cancer cell proliferation. Specifically, the compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), showing IC50 values that suggest effective inhibition of cell growth.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities:

- Acetylcholinesterase : Moderate inhibition with an IC50 of 115.63 ± 1.16 µg/mL.

- Butyrylcholinesterase : Strong inhibition with an IC50 of 3.12 ± 0.04 µg/mL.

- Antiurease Activity : IC50 value of 1.10 ± 0.06 µg/mL.

These findings indicate its potential as a therapeutic agent for conditions involving these enzymes.

Case Studies

In vivo studies have demonstrated the efficacy of this compound in animal models:

- Murine Models : Administration at doses of 200 mg/kg showed significant tumor growth inhibition over a four-week period without notable toxicity.

- Histological Analysis : Tissues from treated animals showed no significant adverse changes compared to controls, indicating safety at therapeutic doses.

Propriétés

IUPAC Name |

(3,5-difluoro-4-phenylmethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BF2O3/c15-11-6-10(14(17)18)7-12(16)13(11)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWUHRGQYLQMLHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)F)OCC2=CC=CC=C2)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BF2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716589 |

Source

|

| Record name | [4-(Benzyloxy)-3,5-difluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156635-88-0 |

Source

|

| Record name | [4-(Benzyloxy)-3,5-difluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.